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Compound of Interest

3-(4-Amino-phenyl)-pyrrolidine-
2,5-dione

cat. No.: B1210961

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, a succinimide derivative, holds potential interest in
medicinal chemistry and drug development due to the established biological activities of the
pyrrolidine-2,5-dione scaffold. This technical guide provides a summary of the available
chemical data for this compound and outlines general experimental protocols for its
spectroscopic characterization. While specific experimental data for 3-(4-Amino-phenyl)-
pyrrolidine-2,5-dione is not readily available in the public domain, this document serves as a
foundational resource for researchers undertaking its synthesis and analysis.

Chemical and Physical Properties

A summary of the key identifiers and properties for 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione
is presented below.
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Property Value Source
Molecular Formula C10H10N202 [1]
Molecular Weight 190.20 g/mol [1]

CAS Number 32856-49-8

Appearance Solid (form)

SMILES Nclcce(ccl)C1CC(=0O)NC1=0

1S/C10H10N202/c11-7-3-1-
6(2-4-7)8-5-9(13)12-

InChl
10(8)14/h1-4,8H,5,11H2,
(H,12,13,14)
AFLGSUFOCCZEEZ-
InChlKey

UHFFFAOYSA-N

Spectroscopic Data (Predicted and General)

Detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for 3-(4-Amino-phenyl)-
pyrrolidine-2,5-dione are not available in the cited literature. However, based on the chemical
structure and data for analogous compounds, the expected spectral characteristics can be
outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the aminophenyl group and the aliphatic protons of the pyrrolidine-2,5-dione ring.
The aromatic protons would likely appear as two doublets in the aromatic region (typically o
6.5-7.5 ppm). The protons on the pyrrolidine ring would present as a more complex splitting
pattern in the aliphatic region (typically & 2.5-4.0 ppm). The amine (-NHz) and amide (-NH-)
protons would appear as broad singlets, and their chemical shifts could vary depending on the
solvent and concentration.

13C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons
of the dione (in the range of & 170-180 ppm). The aromatic carbons would appear in the 6 110-
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150 ppm region, with the carbon attached to the amino group being more shielded. The
aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

N-H stretching: Two bands for the primary amine (-NHz) in the region of 3300-3500 cm~* and
a band for the amide (-NH-) around 3200 cm™1.

e C=0 stretching: Two strong absorption bands for the carbonyl groups of the dione, typically
observed around 1700 and 1770 cm™2.

e C=C stretching: Aromatic ring vibrations in the 1450-1600 cm~1 region.

e C-N stretching: Aromatic and aliphatic C-N stretching bands would also be present.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M*) corresponding to
the molecular weight of the compound (190.20 g/mol ). Fragmentation patterns would likely
involve the loss of the amino group, cleavage of the pyrrolidine ring, and other characteristic
fragmentations of succinimide and aniline derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 3-(4-Amino-
phenyl)-pyrrolidine-2,5-dione.

Synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

A potential synthetic route involves the reaction of 4-aminophenylacetic acid with a suitable
source of the succinimide ring, or a multi-step synthesis starting from commercially available
precursors. A general approach for the synthesis of related pyrrolidine-2,5-diones involves the
condensation of a substituted succinic anhydride with an appropriate amine or the cyclization of
a corresponding amic acid.

lllustrative Synthetic Workflow:
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J

Product
3-(4-Aminophenyl)pyrrolidine-2,5-dione

Click to download full resolution via product page
Caption: A potential synthetic pathway to 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) to a final volume of 0.6-0.7 mL in an NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

e Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

e Analysis: Integrate the signals in the *H NMR spectrum to determine the relative number of
protons. Assign the chemical shifts of the protons and carbons based on their multiplicity and
expected chemical environment.

FT-IR Spectroscopy Protocol

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

o Background Spectrum: Record a background spectrum of the empty sample compartment.

o Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as electrospray ionization (ESI) or electron ionization (EI).

e Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the involvement of
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in any signaling pathways or established
experimental workflows. Research into the biological activity of this compound would be
required to elucidate its potential molecular targets and mechanisms of action.

Logical Workflow for Biological Screening:
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Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a consolidated overview of the known properties of 3-(4-Amino-
phenyl)-pyrrolidine-2,5-dione and outlines standard methodologies for its spectroscopic
characterization. The absence of detailed experimental data in the current literature highlights
an opportunity for further research to synthesize this compound, fully characterize its
spectroscopic properties, and investigate its potential biological activities. The protocols and
predictive information presented herein offer a valuable starting point for researchers venturing
into the study of this and related succinimide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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